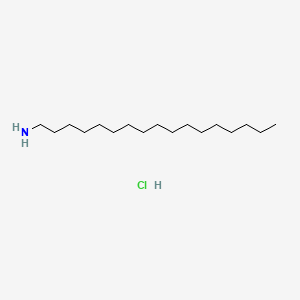
Heptadecan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecan-1-amine;hydrochloride is an organic compound with the molecular formula C17H37N·HCl. It is a long-chain primary amine, which means it has an amine group (-NH2) attached to a heptadecane chain. This compound is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Heptadecan-1-amine;hydrochloride can be synthesized through several methods. One common method involves the reductive amination of heptadecanal with ammonia in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydrogenation of heptadecanenitrile in the presence of a catalyst such as Raney nickel. The reaction is carried out under high pressure and temperature to ensure complete conversion of the nitrile to the amine .
Analyse Des Réactions Chimiques
Types of Reactions
Heptadecan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptadecanal or heptadecanoic acid.
Reduction: It can be reduced to form heptadecane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Heptadecanal, Heptadecanoic acid
Reduction: Heptadecane
Substitution: Various alkylated or acylated derivatives
Applications De Recherche Scientifique
Heptadecan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of cell membranes and as a surfactant in biochemical assays.
Industry: It is used in the production of surfactants, lubricants, and corrosion inhibitors
Mécanisme D'action
The mechanism of action of heptadecan-1-amine;hydrochloride involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and ionic interactions with biological molecules. It can also act as a nucleophile, participating in various biochemical reactions. The compound’s long hydrophobic chain allows it to interact with lipid membranes, affecting their fluidity and permeability .
Comparaison Avec Des Composés Similaires
Heptadecan-1-amine;hydrochloride can be compared with other long-chain primary amines such as:
Hexadecan-1-amine (C16H35NH2): Similar structure but with one less carbon atom.
Octadecan-1-amine (C18H37NH2): Similar structure but with one more carbon atom.
Dodecan-1-amine (C12H27NH2): Shorter chain length, different physical properties.
Uniqueness
This compound is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring amphiphilic molecules .
Propriétés
Numéro CAS |
1838-07-9 |
|---|---|
Formule moléculaire |
C17H38ClN |
Poids moléculaire |
291.9 g/mol |
Nom IUPAC |
heptadecan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H37N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18;/h2-18H2,1H3;1H |
Clé InChI |
ADALIFAVBBCNGP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


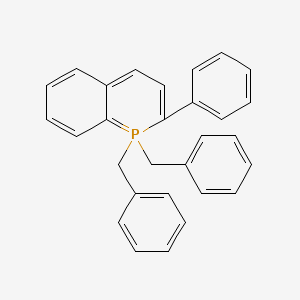
![Pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylicacid,3,3a,8,8a-tetrahydro-,dimethyl ester,[2r-(2a,3ab,8ab)]-(9ci)](/img/structure/B13740230.png)

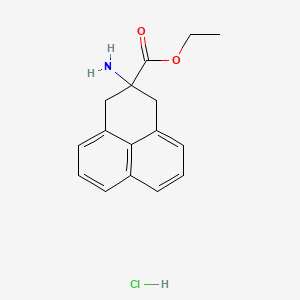

![N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonate](/img/structure/B13740254.png)
![4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B13740255.png)
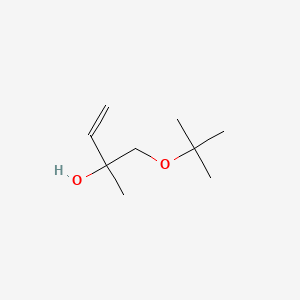




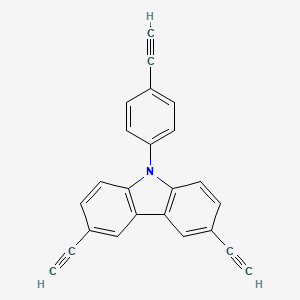
![Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-](/img/structure/B13740304.png)
